2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE
Overview
Description
2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazoline core fused with a thiadiazole ring, which is further substituted with a methoxyphenethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE typically involves multi-step reactions. One common method involves the condensation of isatoic anhydride with 4-amino-5-mercapto-3-methyl-1,2,4-triazole, followed by cyclization with phosphorus oxychloride (POCl3) and phosphorus trichloride (PCl3) . Another approach includes the reaction of 3-amino-2-mercapto-3H-quinazolin-4-one with N-carbethoxy hydrazine in the presence of hydrochloric acid, followed by cyclization with acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles, such as solvent-free conditions and the use of deep eutectic solvents. For example, a one-pot three-component reaction involving dimedone, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines can be catalyzed by a deep eutectic solvent composed of diphenhydramine hydrochloride and cobalt chloride (CoCl2·6H2O) .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinazoline or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the parent compound .
Scientific Research Applications
2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes such as carbonic anhydrase and cholinesterase, thereby blocking their activity . Additionally, its ability to form hydrogen bonds and interact with various receptors contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Thiazolo[3,2-a]pyrimidines: Exhibits antimicrobial and anticancer activities.
Triazolo[3,4-b][1,3,4]thiadiazepines: Possess antimicrobial and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the fusion of quinazoline and thiadiazole rings, and the presence of a methoxyphenethyl group.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-13-9-6-12(7-10-13)8-11-16-20-21-17(22)14-4-2-3-5-15(14)19-18(21)24-16/h2-7,9-10H,8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEWDAUKBLVJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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